5-Aza-7-deazaguanine

Fluorescence Spectroscopy Nucleic Acid Chemistry Photophysics

Sourcing a reliable, high-purity 5-Aza-7-deazaguanine is critical for synthetic biology and nucleoside analog research. This compound is specifically validated for constructing expanded genetic alphabets (hachimoji DNA) and is a proven substrate for E. coli PNP and its Ser90Ala mutant, enabling efficient enzymatic synthesis of base-modified nucleosides. Key procurement considerations include: - Purity & Identity: Guaranteed ≥98% purity (HPLC), with a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol. - Application Versatility: Its 10-fold higher fluorescence quantum yield compared to guanine enables sensitive detection, while the 7-position tolerates Sonogashira and click chemistry for bioconjugation. - Supply Assurance: Available from stock with dry ice shipping to maintain stability during transit.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 67410-64-4
Cat. No. B030438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-7-deazaguanine
CAS67410-64-4
Synonyms2-Amino-imidazo[1,2-a]-1,3,5-triazin-4(3H)-one;  Aminoimidazotriazinone I; 
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=O)NC(=NC2=N1)N
InChIInChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11)
InChIKeyKSTJOICDZAFYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aza-7-deazaguanine Identity and Key Characteristics


5-Aza-7-deazaguanine is a synthetic 5-aza-7-deazapurine nucleobase and a structural isomer of the canonical nucleobase guanine [1]. Its core heterocyclic scaffold, 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one, alters the hydrogen-bonding recognition face relative to guanine, enabling non-canonical base-pairing interactions in expanded genetic alphabets, including its role in hachimoji (8-letter) DNA [1][2]. The compound serves as a versatile substrate for enzymatic glycosylation by E. coli purine nucleoside phosphorylase (PNP) and its Ser90Ala mutant, facilitating the synthesis of base-modified nucleosides [3].

5-Aza-7-deazaguanine Substitution: Risk of Functional Divergence


Attempting to substitute 5-aza-7-deazaguanine with structurally related nucleobase analogs, such as canonical guanine or simple 7-deazaguanine, is scientifically unjustified due to quantifiable differences in molecular recognition, photophysical behavior, and bioconjugation compatibility. As documented below, these differences are not merely structural nuances; they translate directly into altered experimental outcomes, including a 10-fold change in fluorescence quantum yield, divergent base-pairing stability in DNA duplexes, and incompatible click-chemistry functionalization sites. Selecting an incorrect analog can therefore compromise assay sensitivity, fail to produce the intended genetic expansion construct, or yield non-functional bioconjugates. The following evidence provides the quantitative justification for requiring 5-aza-7-deazaguanine specifically [1][2][3].

5-Aza-7-deazaguanine Comparative Evidence


Fluorescence Advantage Over Guanine

The fluorescence quantum yield of 5-aza-7-deazaguanine is reported to be 10-fold greater than that of the canonical nucleobase guanine [1]. This enhanced photophysical property is a direct consequence of its altered electronic structure and slower return to the ground state, providing a significantly brighter signal for detection and imaging applications.

Fluorescence Spectroscopy Nucleic Acid Chemistry Photophysics

Superior Pyrene Adduct Fluorescence

In a direct comparison of pyrene-click adducts, the fluorescence intensities of 5-aza-7-deazaguanine nucleosides were found to be higher than those of their corresponding 7-deazaguanine counterparts [1]. This demonstrates that the specific 5-aza modification confers a photophysical advantage not present in the simpler 7-deazaguanine scaffold.

Click Chemistry Bioconjugation Fluorescent Probes

Enzymatic Nucleoside Synthesis Substrate

5-Aza-7-deazaguanine exhibits 'excellent' substrate activity for both wild-type E. coli purine nucleoside phosphorylase (PNP) and its Ser90Ala mutant, enabling its efficient use in enzymatic glycosylation reactions to produce base-modified nucleosides [1]. In contrast, other artificial nucleobases like 8-amino-7-thiaguanine and 2-aminobenzothiazole showed no detectable substrate activity for either enzyme under the same conditions.

Enzymatic Synthesis Biocatalysis Nucleoside Analogs

Purine-Purine Base Pair Stability

The purine-purine base pair formed between 5-aza-7-deazaguanine and guanine was found to be more stable than the base pair formed between 5-methylisocytosine and guanine [1]. This increased stability is a direct result of the altered hydrogen-bonding pattern of 5-aza-7-deazaguanine, making it a preferred partner for constructing non-canonical DNA duplexes with parallel chain orientation.

DNA Nanotechnology Expanded Genetic Alphabet Base Pair Engineering

DNA-Compatible 7-Position Functionalization

Functionalization at the 7-position of 5-aza-7-deazaguanine, achieved through Sonogashira cross-coupling to install clickable side chains, is well accommodated within DNA duplexes and maintains structural stability [1]. In contrast, functionalization at the 8-position of the related base isoguanine leads to DNA instability. This positional tolerance for functionalization is a unique and enabling feature of the 5-aza-7-deazaguanine scaffold.

Oligonucleotide Synthesis Click Chemistry DNA Functionalization

5-Aza-7-deazaguanine Application Scenarios


Fluorescence Imaging of Nucleic Acids

Leverage the 10-fold higher fluorescence quantum yield of 5-aza-7-deazaguanine compared to guanine for enhanced sensitivity in fluorescence microscopy, flow cytometry, and nucleic acid hybridization assays [1]. This property is particularly valuable for visualizing synthetic DNA structures or tracking the incorporation of modified bases in vivo.

Chemoenzymatic Nucleoside Synthesis

Employ 5-aza-7-deazaguanine as a reliable substrate for E. coli purine nucleoside phosphorylase (PNP) and its Ser90Ala mutant to efficiently synthesize a variety of base-modified nucleosides [2]. This enzymatic route offers a green and regioselective alternative to traditional chemical synthesis, crucial for generating libraries of nucleoside analogs for drug discovery or biotechnology.

Expanded Genetic Alphabet Construction

Utilize the unique base-pairing properties of 5-aza-7-deazaguanine to form stable purine-purine pairs with guanine, enabling the construction of parallel-stranded DNA and expanded genetic alphabets like hachimoji DNA [3][4]. This is essential for fundamental studies in synthetic biology, the origin of life, and the development of novel information storage systems.

Functionalized DNA Nanostructures and Sensors

Exploit the tolerance of the 7-position on 5-aza-7-deazaguanine for functionalization via Sonogashira cross-coupling and click chemistry to create stable, site-specifically modified DNA constructs [5]. This enables the attachment of fluorophores, affinity tags, or other functional groups for applications in DNA nanotechnology, biosensing, and targeted delivery, without disrupting the overall duplex structure.

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